molecular formula C15H21FN2 B2500600 (R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine CAS No. 1639042-36-6

(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine

Cat. No.: B2500600
CAS No.: 1639042-36-6
M. Wt: 248.345
InChI Key: PBIVLMHOKZWHEW-LLVKDONJSA-N
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Description

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine is a complex organic compound that features an indole moiety, a fluorinated alkyl chain, and an amine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole derivative and the fluorinated alkyl chain.

    Coupling Reaction: The indole derivative is coupled with the fluorinated alkyl chain using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Amine Introduction: The coupled product is then subjected to reductive amination to introduce the amine group, using reagents like sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to enhance yield and efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorinated alkyl chain enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((1-(1H-indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol
  • (2R)-1-(1H-indol-3-yl)propan-2-amine

Uniqueness

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine is unique due to the presence of both the indole moiety and the fluorinated alkyl chain, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-fluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIVLMHOKZWHEW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NCC(C)(C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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